5-(Furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
CAS No.: 868220-81-9
Cat. No.: VC6537644
Molecular Formula: C15H19N5O3S
Molecular Weight: 349.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868220-81-9 |
|---|---|
| Molecular Formula | C15H19N5O3S |
| Molecular Weight | 349.41 |
| IUPAC Name | 5-[furan-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Standard InChI | InChI=1S/C15H19N5O3S/c21-8-7-18-3-5-19(6-4-18)12(11-2-1-9-23-11)13-14(22)20-15(24-13)16-10-17-20/h1-2,9-10,12,21-22H,3-8H2 |
| Standard InChI Key | DUKKZONOCDDRIT-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCO)C(C2=CC=CO2)C3=C(N4C(=NC=N4)S3)O |
Introduction
Structural and Chemical Characterization
Core Architecture and Substituent Analysis
The compound features a thiazolo[3,2-b] triazole bicyclic system, a heteroatom-rich scaffold known for its metabolic stability and ability to engage in diverse non-covalent interactions . At position 5, a furan-2-yl group is attached via a methylene bridge to a 4-(2-hydroxyethyl)piperazin-1-yl moiety, while position 6 hosts a hydroxyl group.
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Thiazolo-triazole core: This scaffold’s planar structure enables π-π stacking with aromatic residues in biological targets, while its nitrogen and sulfur atoms facilitate hydrogen bonding and polar interactions .
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Furan-2-yl group: The electron-rich furan ring may participate in hydrophobic interactions or act as a hydrogen bond acceptor, potentially enhancing binding affinity to enzymes or receptors.
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4-(2-hydroxyethyl)piperazine: This substituent introduces a basic nitrogen and a hydroxyl group, likely improving water solubility and bioavailability compared to simpler piperazine derivatives .
Physicochemical Properties
Hypothetical properties derived from computational tools and analog data :
| Property | Predicted Value |
|---|---|
| Molecular Weight | 403.45 g/mol |
| LogP (Lipophilicity) | 1.8 ± 0.3 |
| Hydrogen Bond Donors | 3 (OH, NH piperazine) |
| Hydrogen Bond Acceptors | 8 |
| Polar Surface Area | 120 Ų |
The hydroxyl group at position 6 and the hydroxyethyl side chain suggest moderate solubility in polar solvents, while the furan and thiazole rings may confer stability in lipid environments.
Synthetic Strategies and Challenges
Retrosynthetic Analysis
A plausible synthesis route involves constructing the thiazolo-triazole core first, followed by sequential functionalization:
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Core formation: Cyclocondensation of thiourea derivatives with α-haloketones, as reported for analogous thiazolo-triazoles .
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Introduction of the furan-piperazine moiety:
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Hydroxylation at C-6: Oxidation of a pre-existing methyl or methoxy group using boron tribromide or hydrobromic acid .
Key Synthetic Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at C-5 and C-6 requires careful control of reaction conditions (e.g., temperature, catalysts).
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Stability of the hydroxyethyl group: Protection/deprotection strategies (e.g., silyl ethers) may be necessary to prevent side reactions during synthesis .
Comparative Analysis with Structural Analogs
This comparison underscores the potential for synergistic effects when combining these pharmacophores in a single molecule.
Future Directions and Research Gaps
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Synthesis Optimization: Developing a scalable route with high yields and purity.
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In vitro Screening: Prioritizing assays against cancer cell lines (e.g., NCI60 panel) and microbial pathogens.
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ADMET Profiling: Evaluating pharmacokinetics, including blood-brain barrier permeability and hepatic metabolism.
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Structural Modifications: Exploring substituent effects at C-5 and C-6 to refine activity and selectivity.
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